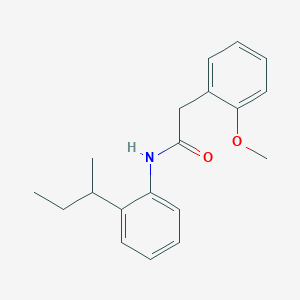
N-(2-sec-butylphenyl)-2-(2-methoxyphenyl)acetamide
Descripción general
Descripción
N-(2-sec-butylphenyl)-2-(2-methoxyphenyl)acetamide, commonly known as BU-224, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. BU-224 is a selective agonist of the kappa opioid receptor (KOR), which is a G protein-coupled receptor that is involved in pain regulation, stress response, and addiction.
Mecanismo De Acción
BU-224 exerts its effects by selectively activating the N-(2-sec-butylphenyl)-2-(2-methoxyphenyl)acetamide, which is a member of the opioid receptor family. This compound activation leads to the activation of downstream signaling pathways, such as the G protein-coupled inwardly rectifying potassium (GIRK) channels and the mitogen-activated protein kinase (MAPK) pathway. The activation of these pathways results in the modulation of neuronal excitability, neurotransmitter release, and gene expression, which ultimately leads to the observed effects of BU-224.
Biochemical and Physiological Effects:
BU-224 has been shown to produce a variety of biochemical and physiological effects, including analgesia, anti-addiction effects, and antidepressant effects. In preclinical studies, BU-224 has been shown to produce potent analgesic effects in a variety of pain models, including inflammatory pain, neuropathic pain, and visceral pain. Additionally, BU-224 has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and alcohol, and to attenuate the symptoms of withdrawal. Finally, BU-224 has been shown to produce antidepressant effects in animal models of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of BU-224 is its selectivity for the N-(2-sec-butylphenyl)-2-(2-methoxyphenyl)acetamide, which reduces the likelihood of producing adverse effects associated with non-selective opioid agonists. Additionally, BU-224 has been shown to produce long-lasting effects, which may reduce the frequency of dosing required for therapeutic efficacy. However, one limitation of BU-224 is its poor solubility in aqueous solutions, which may limit its use in certain experimental paradigms.
Direcciones Futuras
There are several future directions for research on BU-224. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of BU-224. Additionally, further studies are needed to elucidate the mechanisms underlying the observed effects of BU-224, particularly in relation to the modulation of neurotransmitter release and gene expression. Finally, clinical trials are needed to determine the safety and efficacy of BU-224 in humans, particularly in relation to its potential as a novel analgesic and anti-addiction agent.
Conclusion:
In conclusion, BU-224 is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. BU-224 is a selective agonist of the N-(2-sec-butylphenyl)-2-(2-methoxyphenyl)acetamide, which has been shown to produce analgesic, anti-addiction, and antidepressant effects in preclinical studies. Further research is needed to elucidate the mechanisms underlying the observed effects of BU-224 and to determine its safety and efficacy in humans.
Aplicaciones Científicas De Investigación
BU-224 has been extensively studied for its potential therapeutic properties, particularly in the treatment of pain and addiction. In preclinical studies, BU-224 has been shown to produce analgesic effects without causing the adverse effects associated with traditional opioid analgesics, such as respiratory depression, sedation, and tolerance. Additionally, BU-224 has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and alcohol, and to attenuate the symptoms of withdrawal.
Propiedades
IUPAC Name |
N-(2-butan-2-ylphenyl)-2-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-4-14(2)16-10-6-7-11-17(16)20-19(21)13-15-9-5-8-12-18(15)22-3/h5-12,14H,4,13H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGJXVFTPDBSDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)CC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-({[2-methyl-4-nitro-5-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3983097.png)
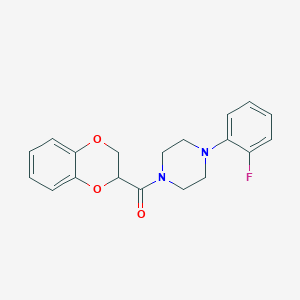
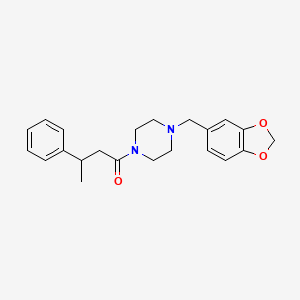
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B3983125.png)
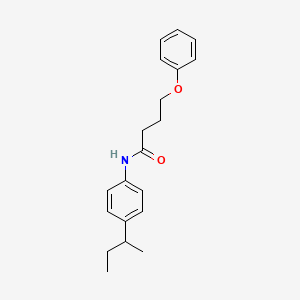

![{1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B3983140.png)
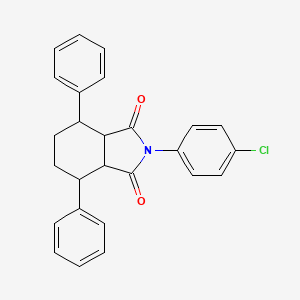
![N-(4-fluorophenyl)-N'-{2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B3983148.png)
![3-{5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B3983155.png)
![N-cyclohexyl-N-{3-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]propyl}-N'-(3-methylphenyl)thiourea](/img/structure/B3983157.png)
![3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3983162.png)
![N-((3S)-1-{3-[(2-methylprop-2-en-1-yl)oxy]benzoyl}pyrrolidin-3-yl)acetamide](/img/structure/B3983169.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methyl-3-nitrobenzamide](/img/structure/B3983188.png)